ethyl 2-[(4-chlorobenzyl)thio]-6-oxo-1,6-dihydro-5-pyrimidinecarboxylate
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Description
The compound “ethyl 2-[(4-chlorobenzyl)thio]-6-oxo-1,6-dihydro-5-pyrimidinecarboxylate” is a complex organic molecule that contains several functional groups. It has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring is substituted with an ethyl ester group, a thioether group linked to a chlorobenzyl group, and a carbonyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidine ring, the ethyl ester group, and the chlorobenzyl thioether group. The presence of these groups would influence the compound’s reactivity and properties .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the chlorobenzyl group could undergo nucleophilic substitution reactions, while the ester group could undergo hydrolysis or reduction reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ester group and the aromatic chlorobenzyl group could influence its solubility, boiling point, and melting point .Mechanism of Action
The mechanism of action of this compound is not clear without specific context. If it’s intended to be a drug, its mechanism of action would depend on the biological target it interacts with. If it’s intended to be a reactant in a chemical reaction, its mechanism of action would depend on the reaction conditions and the other reactants present .
Future Directions
The future directions for this compound could involve further studies to understand its properties, potential uses, and mechanisms of action. This could include experimental studies to determine its physical and chemical properties, computational studies to predict its reactivity, or biological studies to investigate its potential as a drug .
Properties
IUPAC Name |
ethyl 2-[(4-chlorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c1-2-20-13(19)11-7-16-14(17-12(11)18)21-8-9-3-5-10(15)6-4-9/h3-7H,2,8H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVHAWSPRXMTCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(NC1=O)SCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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